molecular formula C20H16Br2FN3O5 B11466621 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(2-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11466621
M. Wt: 557.2 g/mol
InChI Key: JFVGJBUZJSIROJ-HCBMXOAHSA-N
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Description

5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves several steps. The synthetic route typically starts with the preparation of the benzodioxole core, followed by the introduction of bromine and methoxy groups. The next step involves the formation of the oxazole ring, which is achieved through cyclization reactions. The final step is the condensation of the oxazole derivative with the fluorophenylmethylidene group under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other similar compounds, 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]-4-METHYL-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and applications.

Properties

Molecular Formula

C20H16Br2FN3O5

Molecular Weight

557.2 g/mol

IUPAC Name

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H16Br2FN3O5/c1-9-15(20(27)25-24-7-10-5-3-4-6-11(10)23)26-31-16(9)12-13(21)17(28-2)19-18(14(12)22)29-8-30-19/h3-7,9,16H,8H2,1-2H3,(H,25,27)/b24-7+

InChI Key

JFVGJBUZJSIROJ-HCBMXOAHSA-N

Isomeric SMILES

CC1C(ON=C1C(=O)N/N=C/C2=CC=CC=C2F)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Canonical SMILES

CC1C(ON=C1C(=O)NN=CC2=CC=CC=C2F)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Origin of Product

United States

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